(Pyren-1-yl)methyl hexa-2,4-dienoate
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Overview
Description
(Pyren-1-yl)methyl hexa-2,4-dienoate is a chemical compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol . This compound features a pyrene moiety attached to a hexa-2,4-dienoate ester, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexa-2,4-dienoate typically involves the esterification of pyrene-1-methanol with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize yield and purity, followed by crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(Pyren-1-yl)methyl hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1-carboxylic acid derivatives.
Reduction: The double bonds in the hexa-2,4-dienoate can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Pyren-1-yl)methyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential in bioimaging and as a molecular marker.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (Pyren-1-yl)methyl hexa-2,4-dienoate largely depends on its interaction with molecular targets. The pyrene moiety can intercalate into DNA, making it useful for nucleic acid diagnostics . Additionally, the compound’s ester group can undergo hydrolysis, releasing the active pyrene-1-methanol, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrene-1-methanol: Shares the pyrene moiety but lacks the hexa-2,4-dienoate ester group.
Hexa-2,4-dienoic acid: Contains the diene structure but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: An oxidized form of pyrene-1-methanol.
Uniqueness
(Pyren-1-yl)methyl hexa-2,4-dienoate is unique due to its combination of a fluorescent pyrene moiety and a reactive hexa-2,4-dienoate ester group. This dual functionality makes it versatile for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
920740-89-2 |
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Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
pyren-1-ylmethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C23H18O2/c1-2-3-4-8-21(24)25-15-19-12-11-18-10-9-16-6-5-7-17-13-14-20(19)23(18)22(16)17/h2-14H,15H2,1H3 |
InChI Key |
JIHDEOACKLCCER-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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